molecular formula C14H16N2O2 B3048639 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 17783-46-9

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

Cat. No. B3048639
CAS RN: 17783-46-9
M. Wt: 244.29 g/mol
InChI Key: LAEFEQWBXJQNGP-UHFFFAOYSA-N
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Description

“3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione” is a chemical compound with the linear formula C14H16N2O2 . It has a molecular weight of 244.296 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of compounds like “3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione” often involves the construction of an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione” is defined by its linear formula C14H16N2O2 . The structure is a bicyclic scaffold, which is a common feature in many biologically active compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Methods : An improved synthesis method for 8-Methyl-3,8-diazabicyclo[3.2.1]octane, a closely related compound to 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, has been developed, highlighting its significance as a starting material for compounds with analgesic activity. This method enhances the yield and reduces the steps involved in synthesis (Paliulis et al., 2007).
  • Lithiation at Bridgehead Positions : Research has shown the potential for lithiating similar diazabicyclo octane compounds at bridgehead positions, which is significant for modifying the chemical structure and potentially the biological activity of these compounds (Eastwood et al., 1983).

Application in Organic Chemistry

  • Building Blocks for Nicotinic Modulators : 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione serves as a valuable building block in the synthesis of compounds with potential as nicotinic modulators, indicating its importance in neurological research and pharmacology (Paliulis et al., 2013).

Chemical Reactions and Transformations

  • Reactivity and Transformation : Studies have demonstrated the reactivity and potential for transformation of diazabicyclo octane derivatives, which is crucial for creating diverse compounds with varying biological activities (Cignarella et al., 1963).

Structural Analysis and Crystallography

  • Molecular and Crystal Structure Analysis : Research has focused on the relationship between molecular and crystal structure among diazabicyclo octane derivatives. This is key in understanding the physical and chemical properties of these compounds, which can influence their biological activity and stability (Brewer et al., 2004).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The future directions for “3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione” could involve further exploration of its synthesis and potential biological activities. The 8-azabicyclo[3.2.1]octane scaffold, which is a key feature of this compound, is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As such, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

properties

IUPAC Name

3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-15-11-7-8-12(15)14(18)16(13(11)17)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEFEQWBXJQNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938997
Record name 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

CAS RN

17783-46-9
Record name NSC145984
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Sturm, DW Henry, PE Thompson… - Journal of medicinal …, 1974 - ACS Publications
Figure 1. Antifilarial activity of diethylcarbamazine analogs. given for comparison. Drug activity is indicated by a de-crease in the microfilarial count. The average count on day 0 is given …
Number of citations: 51 pubs.acs.org

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